Lipophilicity Advantage vs. 4-Bromo and 4-Unsubstituted Analogs
4-Chloro-6-methoxyquinoline exhibits a computed XLogP3 of 2.8, positioning it within the optimal lipophilicity range (LogP 1–3) for Gram-negative bacterial penetration while avoiding excessive hydrophobicity that drives hERG binding and mammalian cytotoxicity [1]. By comparison, the 4-bromo analog (4-bromo-6-methoxyquinoline) has an estimated XLogP3 of approximately 3.1 due to the larger, more polarizable bromine atom, increasing the risk of non-specific membrane partitioning. The 4-unsubstituted 6-methoxyquinoline has a lower XLogP3 (~2.1), which may reduce passive membrane diffusion [2]. This quantitative difference is relevant for fragment-based drug discovery where lipophilicity-adjusted ligand efficiency (LLE) is a key selection metric.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-Bromo-6-methoxyquinoline: XLogP3 ~3.1 (estimated); 6-Methoxyquinoline: XLogP3 ~2.1 (estimated) |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 4-bromo analog; +0.7 vs. 6-methoxyquinoline |
| Conditions | Computed by XLogP3 algorithm (PubChem). Experimental logP values may differ. |
Why This Matters
A LogP of 2.8 places 4-chloro-6-methoxyquinoline in the 'sweet spot' for Gram-negative antibacterial lead optimization, whereas the 4-bromo analog drifts toward excessive lipophilicity that correlates with higher hERG liability and non-specific binding.
- [1] PubChem. 4-Chloro-6-methoxyquinoline (CID 228348). Computed XLogP3-AA = 2.8. National Center for Biotechnology Information. View Source
- [2] PubChem. 6-Methoxyquinoline (CID 107551). Computed XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
